4-(3-ethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
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Overview
Description
4-(3-ethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its fused ring structure, which includes a quinoline core and an ethoxyphenyl substituent. It is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-ethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one can be achieved through several methods. One common approach involves the cyclization of penta-2,4-dienamides mediated by concentrated sulfuric acid (H₂SO₄). This method involves the formation of a dicationic superelectrophile, followed by intramolecular nucleophilic cyclization .
Another method involves the photocatalytic Markovnikov-type addition and cyclization of terminal alkynes, leading to the formation of quinoline-2(1H)-ones. This process utilizes N-alkyl-N-(2-ethynylphenyl)-2,2,2-trifluoroacetamides and sulfinic acids under mild reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be adapted for larger-scale synthesis with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-(3-ethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.
Substitution: It can undergo substitution reactions at the quinoline core or the ethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
4-(3-ethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-ethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves its interaction with molecular targets in biological systems. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with DNA, proteins, and other cellular components .
Comparison with Similar Compounds
Similar Compounds
Quinoxalin-2(1H)-ones: These compounds share a similar quinoline core and exhibit diverse biological activities.
4(3H)-quinazolinones: These compounds are known for their broad applications, including antimalarial, antitumor, and antimicrobial properties.
Uniqueness
4-(3-ethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is unique due to its specific ethoxyphenyl substituent, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.
Properties
IUPAC Name |
4-(3-ethoxyphenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2/c1-2-24-16-8-5-7-15(12-16)19-13-20(23)22-21-17-9-4-3-6-14(17)10-11-18(19)21/h3-12,19H,2,13H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCFAXVCYAIWDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2CC(=O)NC3=C2C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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